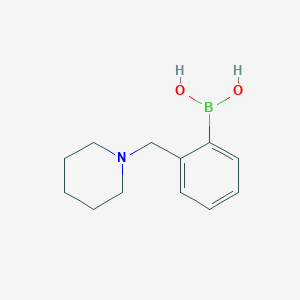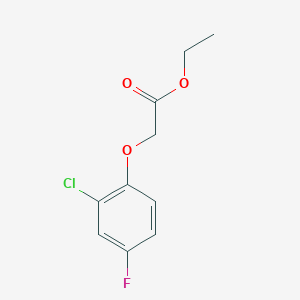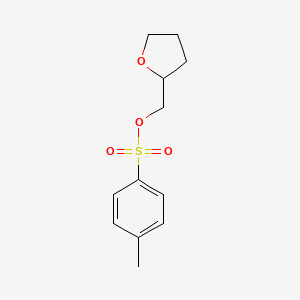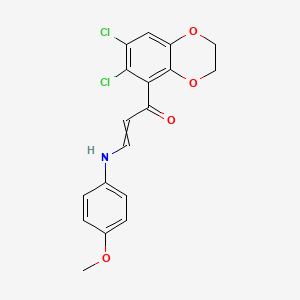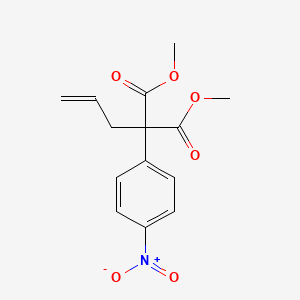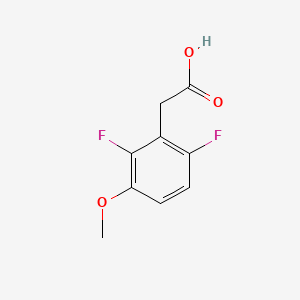
6-Hydroxy-2-tetralone
Übersicht
Beschreibung
6-Hydroxy-2-tetralone is a chemical compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). Tetralones are important intermediates in the synthesis of various biologically active compounds, including pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of tetralone derivatives has been explored through various methods. One approach involves the transformation of 5,6-dimethoxy-2-amino-1-tetralol hydrochloride into 5,6-dimethoxy-2-tetralone using sodium bis-(2-methoxy)-aluminum hydride followed by palladium on charcoal in the presence of HClO4, which yields a major product of 5,6-dimethoxy-2-amino-tetralin and a small amount of 5,6-dimethoxy-2-tetralone . Another method describes the synthesis of 5,6-methylenedioxy-1-tetralone through a Grignard reaction, selective reduction, and Friedel-Crafts cyclization . Additionally, 2-tetralone can be synthesized by titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal, which involves tandem oxonium formation, intramolecular Friedel–Crafts alkylation, deethoxylation, and tautomerization .
Molecular Structure Analysis
The molecular structure of tetralone derivatives is characterized by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The structure of the transformed 5,6-dimethoxy-2-tetralone was confirmed based on IR, NMR, and elemental analysis . The stereochemistry of tetralone derivatives is also of interest, as seen in the stereospecific conversion of 6-methoxy-1-tetralone into various derivatives, which are intermediates for the synthesis of triterpenes .
Chemical Reactions Analysis
Tetralone derivatives undergo a variety of chemical reactions. For instance, 6-Iodo-1-tetralone, an important intermediate for the synthesis of 5-HT6 receptor antagonists, is synthesized through a multi-step process involving acetylation, oximation, Beckman rearrangement, oxidation, and Sandmeyer reaction . The synthesis of 6-methoxy-2-tetralone involves heating 6-methoxy-1-tetralone with 2,4-pentanediol and a catalytic amount of p-toluenesulphonic acid, followed by epoxidation and acid-catalyzed ring opening . Dehydrogenation of 6-methoxy-1-tetralone using palladium-carbon and quinones has been studied, leading to the formation of novel addition products .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetralone derivatives are influenced by their functional groups and molecular structure. The synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones by oxidation of 2-alkyl-6-X-1-tetralones under phase-transfer conditions highlights the impact of substituents on the tetralone core . The synthesis of methoxy and hydroxy containing tetralones demonstrates the versatility of these compounds as intermediates for the preparation of biologically relevant molecules . The physical properties such as melting points, solubility, and stability can be deduced from the synthesis conditions and the nature of the substituents on the tetralone ring.
Wissenschaftliche Forschungsanwendungen
Tetralone scaffolds, including 6-Hydroxy-2-tetralone, have played a substantial role in organic synthesis due to their strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds . They are used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease, and alkaloids possessing antitumor activity .
Tetralone scaffolds, including 6-Hydroxy-2-tetralone, have played a substantial role in organic synthesis due to their strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds . They are used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease, and alkaloids possessing antitumor activity .
Tetralone scaffolds, including 6-Hydroxy-2-tetralone, have played a substantial role in organic synthesis due to their strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds . They are used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease, and alkaloids possessing antitumor activity .
Safety And Hazards
6-Hydroxy-2-tetralone is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,11H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWJKWKHVNDLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404433 | |
| Record name | 6-HYDROXY-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-tetralone | |
CAS RN |
52727-28-3 | |
| Record name | 6-HYDROXY-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



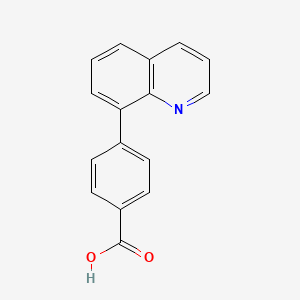
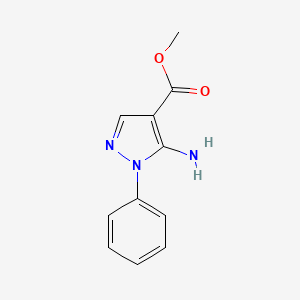
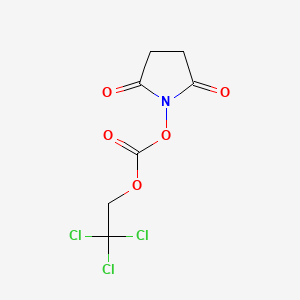
![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)
